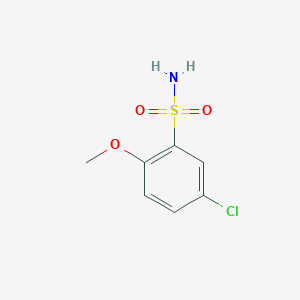

5-Chloro-2-methoxybenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry in Research

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. The discovery of Prontosil, the first commercially available antibacterial agent, by Gerhard Domagk in the 1930s, was a groundbreaking achievement. It was soon discovered that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide, the core structure of the sulfonamide class of drugs. This finding unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives.

Initially, the research was heavily focused on developing new antibacterial agents with improved efficacy and broader spectrums of activity. However, as the field evolved, the versatile nature of the sulfonamide functional group became apparent. Researchers began to explore their potential in other therapeutic areas. This expansion led to the development of sulfonamide-based drugs for a wide range of conditions, including diuretics, antidiabetic agents, and anticonvulsants. The enduring relevance of this chemical class is a testament to its foundational importance in medicinal chemistry. nih.gov

Structural Significance of the 5-Chloro-2-methoxybenzenesulfonamide Motif in Organic Synthesis

The this compound motif is a valuable scaffold in organic synthesis due to the specific electronic properties conferred by its substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group, while the methoxy (B1213986) group at the 2-position is an electron-donating group. This "push-pull" electronic arrangement influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton.

This distinct substitution pattern makes the molecule a useful intermediate for creating more complex structures. For instance, the presence of these groups can direct the position of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of specific isomers. The synthesis of related structures, such as p-[5-chloro-2-methoxy-benzamidoethyl]-benzene sulfonamide, often starts from precursors like 5-chlorosalicylic acid, where the chloro and a precursor to the methoxy group are already in place. google.com This highlights the role of the 5-chloro-2-methoxy substituted ring as a foundational building block in multi-step synthetic pathways. The sulfonamide group itself can be readily derivatized, providing a handle for attaching various other molecular fragments to build a diverse library of compounds.

Overview of Current Academic Research Trajectories for the Compound

Current academic research involving the this compound scaffold is predominantly focused on medicinal chemistry and drug discovery. Scientists are leveraging this core structure to design and synthesize novel compounds with specific biological activities.

A major area of investigation is the development of anticancer agents. researchgate.net Many derivatives are being explored as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. researchgate.netnih.gov These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The this compound moiety is incorporated into molecules designed to selectively bind to the active site of these enzymes, offering a potential therapeutic strategy. researchgate.net For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing promising results. researchgate.net

Another emerging research trajectory is the development of inhibitors for the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a component of the innate immune system that, when overactivated, is implicated in a variety of inflammatory diseases. A compound identified as "NLRP3 Inflammasome Inhibitor I" incorporates the 5-chloro-2-methoxybenzamide (B2460377) structure linked to a benzenesulfonamide (B165840), indicating the utility of this scaffold in targeting inflammatory pathways. nih.gov

The table below summarizes recent research directions for derivatives based on this core structure.

Table 2: Recent Academic Research on Derivatives of the this compound Scaffold

| Derivative Class | Area of Research | Key Findings & Research Focus |

|---|---|---|

| N-(4-sulphamoylphenyl)benzamides | Anticancer | Synthesis and evaluation of anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. Mechanistic studies showed cell cycle arrest and apoptosis induction. researchgate.net |

| Aryl thiazolone-benzenesulfonamides | Anticancer / Carbonic Anhydrase Inhibition | Design of selective inhibitors for tumor-associated carbonic anhydrase IX (CA IX), a key target in cancer therapy. researchgate.net |

| N-[2-(4-sulfamoylphenyl)ethyl]benzamides | Anti-inflammatory | Identified as an NLRP3 inflammasome inhibitor, a target for various inflammatory diseases. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRWXZGKYYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528072 | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-51-7 | |

| Record name | 5-Chloro-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82020-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 2 Methoxybenzenesulfonamide and Its Core Scaffolds

Classical and Established Synthesis Routes for Benzenesulfonamides

The benzenesulfonamide (B165840) moiety is a fundamental structural unit in a multitude of biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods.

Amidation of Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. thieme-connect.com This method is valued for its simplicity and generally high yields. thieme-connect.com The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of solvent and reaction conditions can be adapted to suit the specific properties of the reactants. While effective, this method relies on the availability of the corresponding sulfonyl chloride, which is often prepared from sulfonic acids. thieme-connect.com The use of reagents like chlorosulfonic acid or thionyl chloride in the preparation of sulfonyl chlorides can present environmental and safety challenges due to their corrosive and polluting nature. thieme-connect.com

Table 1: Overview of Amidation of Sulfonyl Chlorides

| Reactants | Product | Key Features | Ref. |

|---|---|---|---|

| Sulfonyl chloride, Ammonia/Amine | Sulfonamide | High yields, classic method, requires base | thieme-connect.com |

Direct Sulfonation of Substituted Aromatic Precursors

Direct sulfonation is another fundamental process in the synthesis of benzenesulfonamides, involving the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring. wikipedia.org This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.org The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). wikipedia.orgchemistrysteps.com

The resulting benzenesulfonic acid can then be converted to the corresponding sulfonyl chloride, which can subsequently undergo amidation to yield the desired sulfonamide. libretexts.org An advantage of this method is the direct functionalization of the aromatic ring. However, a significant characteristic of sulfonation is its reversibility. wikipedia.orglibretexts.org The reaction can be reversed by treating the benzenesulfonic acid with hot aqueous acid. libretexts.org This reversibility can be strategically employed by using the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. chemistrysteps.com

Regioselective Synthesis of 5-Chloro-2-methoxybenzenesulfonamide

The synthesis of the specific isomer this compound requires careful control over the placement of the chloro, methoxy (B1213986), and sulfonamide groups on the benzene (B151609) ring.

Chlorosulfonation of Methoxy-Substituted Benzenes

Chlorosulfonation is a key reaction for the direct introduction of a sulfonyl chloride group onto an aromatic ring. In the context of synthesizing this compound, the starting material is often a methoxy-substituted benzene, such as anisole. The reaction with chlorosulfonic acid introduces the -SO₂Cl group onto the ring. google.com The methoxy group is an activating, ortho-, para-directing group, meaning it directs the incoming electrophile (in this case, the chlorosulfonium ion) to the positions ortho and para to itself. msu.edulibretexts.org

A common method involves the reaction of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid to produce p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride, which can then be converted to the corresponding sulfonamide. google.com Another approach involves the direct chlorosulfonation of an amide, followed by conversion of the resulting sulfochloride to the sulfonamide. google.com

Strategies for Introducing Methoxy and Chloro Substituents

The strategic introduction of the methoxy and chloro groups is crucial for the successful synthesis of the target molecule. One approach begins with 5-chlorosalicylic acid, which is first methylated to form methyl 5-chloro-2-methoxybenzoate. google.com This ester is then converted to the corresponding amide. google.com

Alternatively, the synthesis can start from a precursor that already contains the desired substitution pattern. For instance, a synthetic route for a related compound, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, starts from D-alanine and methoxybenzene. google.com This process involves a Friedel-Crafts reaction followed by chlorosulfonation and ammonolysis. google.com

Control of Substitution Patterns on the Benzene Ring

The final substitution pattern is dictated by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. msu.edulibretexts.org The chlorine atom (-Cl), while deactivating the ring towards electrophilic substitution due to its inductive electron-withdrawing effect, is also an ortho-, para-director because its lone pairs can participate in resonance. libretexts.org

When both a methoxy and a chloro group are present on the ring, their combined directing effects must be considered. In the case of 2-chloroanisole, for example, the methoxy group's strong activating and directing influence will predominantly guide the incoming electrophile. The steric hindrance from the existing substituents also plays a significant role in determining the final position of the incoming group. libretexts.org For instance, in the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, the starting material 5-chloro-2-methoxybenzoic acid already possesses the required substitution pattern on one of the aromatic rings. researchgate.net

Table 2: Directing Effects of Substituents

| Substituent | Effect on Reactivity | Directing Influence | Ref. |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | msu.edulibretexts.org |

| -Cl (Chloro) | Deactivating | Ortho, Para | libretexts.org |

Advanced and Sustainable Synthetic Approaches

The synthesis of sulfonamides, including this compound, has evolved significantly with the development of advanced and sustainable methodologies. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions compared to traditional methods.

Catalytic Oxidation for S-N Bond Formation

The formation of the sulfur-nitrogen (S-N) bond is the crucial step in sulfonamide synthesis. Catalytic oxidation methods offer a modern alternative to traditional approaches that often rely on pre-formed, reactive sulfonyl chlorides. These newer methods can generate the sulfonamide linkage directly from less reactive precursors like thiols or sulfinates.

An environmentally benign electrochemical method facilitates the oxidative coupling between thiols and amines. acs.org This process is driven entirely by electricity, avoiding the need for chemical oxidants, and can be completed rapidly. acs.org The mechanism involves the anodic oxidation of a thiol to a disulfide, followed by the oxidation of an amine to a radical cation. acs.org This radical intermediate then reacts with the disulfide to form a sulfenamide, which undergoes two subsequent oxidation steps to yield the final sulfonamide. acs.org

Another approach involves the use of advanced oxidation processes (AOPs) with catalysts like manganese-doped cobalt oxide (Mn-doped Co3O4) to achieve selective oxidation of sulfonamides, which can be relevant for understanding S-N bond stability and formation pathways. researchgate.net While often studied in the context of degradation, the mechanisms elucidated can inform synthetic strategies. For instance, electrophilic oxidants tend to attack the aniline (B41778) moiety of sulfonamides, which can lead to the cleavage of the S-N bond. researchgate.net Understanding these pathways is critical for designing selective synthetic reactions that favor S-N bond formation.

Table 1: Overview of Catalytic Oxidation Methods for S-N Bond Formation

| Method | Precursors | Reagents/Conditions | Key Features |

| Electrochemical Coupling | Thiols, Amines | Electricity, No sacrificial reagents | Environmentally benign, rapid (5 min), catalyst-free. acs.org |

| Persulfate Oxidation | Sulfonamides (for degradation studies) | Thermally activated persulfate | Provides insight into S-N bond cleavage mechanisms. researchgate.net |

C-N Cross-Coupling Reactions in Sulfonamide Synthesis

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, have become powerful tools for forming carbon-nitrogen (C-N) bonds. These methods allow for the direct coupling of an aryl halide or a related electrophile with a sulfonamide, providing a convergent route to N-arylsulfonamides.

Palladium-catalyzed C-N cross-coupling offers an efficient way to synthesize N-aryl sulfinamides from sulfinamides and aryl halides. organic-chemistry.org Optimized conditions for this reaction often involve a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a specialized phosphine (B1218219) ligand such as tBuXPhos, a base like sodium hydroxide (B78521) (NaOH), and a solvent system of toluene (B28343) with a small amount of water. organic-chemistry.org The addition of water can significantly improve yields by enhancing the solubility of the inorganic base. organic-chemistry.org This method is notable for its ability to proceed without racemization when using chiral sulfinamides. organic-chemistry.org

Nickel-catalyzed reactions have also emerged as a highly efficient means of forming C-N bonds between sulfonamides and aryl electrophiles. nih.govprinceton.edu Nickelaelectrocatalysis, for example, can couple aryl halides with a range of weak nitrogen nucleophiles, including sulfonamides, through paired electrolysis. nih.gov Photosensitized nickel catalysis provides another powerful avenue, enabling the coupling of a broad scope of N-aryl and N-heteroaryl sulfonamides with aryl halides. princeton.edu These nickel-based systems are valuable as they provide an alternative to palladium and can sometimes offer different reactivity or improved performance for specific substrates. nih.govprinceton.edu

Table 2: Comparison of C-N Cross-Coupling Reactions for Sulfonamide Synthesis

| Catalyst System | Coupling Partners | Typical Conditions | Advantages |

| Palladium (e.g., Pd2(dba)3/tBuXPhos) | Aryl Halides, Sulfinamides | NaOH, Toluene/H2O, 90°C | High yields, preserves chirality. organic-chemistry.org |

| Nickel (Electrocatalysis) | Aryl Halides, Sulfonamides | Paired electrolysis, BTMG base | Couples weak nucleophiles, high efficiency. nih.gov |

| Nickel (Photosensitized) | Aryl Halides, Sulfonamides | Light, Photosensitizer | Broad substrate scope, including heteroaryls. princeton.edu |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions streamline synthetic processes by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces solvent waste, and saves time and resources.

A novel one-pot strategy allows for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines. acs.orgnih.gov This method utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which is then immediately reacted with an amine to form the sulfonamide. acs.orgnih.gov This process avoids the need to pre-functionalize the starting materials. acs.orgnih.gov

Multicomponent reactions (MCRs) offer even greater efficiency by combining three or more starting materials in a single step. For instance, a five-component reaction has been developed that combines sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides to produce complex pseudopeptide-sulfonamide structures. rsc.org This tandem N-sulfonylation/Ugi four-component reaction proceeds under mild conditions and generates the key carboxylic acid component for the Ugi reaction in situ. rsc.org Another three-component, one-pot synthesis of sulfonimidamides uses a stable sulfinylamine reagent (N-sulfinyltritylamine, TrNSO) as a linchpin, which reacts sequentially with an organometallic reagent and an amine. scispace.com

A convenient one-pot method starting from thiols has also been reported. organic-chemistry.org This process involves the in situ generation of sulfonyl chlorides by oxidizing thiols with N-chlorosuccinimide (NCS). The resulting sulfonyl chloride is then reacted with an amine within the same vessel to produce the desired sulfonamide in high yield. organic-chemistry.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic routes to sulfonamides. These principles focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of green sulfonamide synthesis is the use of environmentally benign solvents, with water being an ideal choice. researchgate.netrsc.org A facile synthesis of sulfonamides has been developed that proceeds in aqueous media under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride and omitting organic bases. rsc.org The product can often be isolated by simple filtration, minimizing the need for purification using organic solvents. rsc.org Solvent-free, or neat, reaction conditions represent another significant green advancement, where sulfonylation is carried out at room temperature without any solvent, thereby eliminating solvent-related waste entirely. sci-hub.se

The development of metal-free reactions is another important goal of green chemistry. A metal-free, three-component reaction for synthesizing primary sulfonamides has been established using readily available inorganic salts—sodium metabisulfite (B1197395) as a sulfur dioxide source and sodium azide (B81097) as a nitrogen source—with an aryldiazonium salt. rsc.org Furthermore, the use of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, aligns with green principles by allowing for easy separation and reuse of the catalyst, reducing waste and cost. jsynthchem.comjsynthchem.com

Table 3: Application of Green Chemistry Principles in Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Example |

| Safer Solvents | Use of water as the reaction solvent. | Synthesis in aqueous media with pH control. rsc.orgsci-hub.se |

| Waste Prevention | One-pot and multicomponent reactions reduce intermediate isolation and purification steps. | Copper-catalyzed synthesis from carboxylic acids and amines. acs.orgnih.gov |

| Atom Economy | Multicomponent reactions that incorporate most atoms from starting materials into the final product. | Tandem N-sulfonylation/Ugi four-component reaction. rsc.org |

| Catalysis | Use of efficient and recyclable catalysts to minimize waste. | Reusable magnetic nanoparticle-supported copper catalysts. jsynthchem.comjsynthchem.com |

| Design for Energy Efficiency | Reactions conducted at room temperature or under mild conditions. | Solvent-free sulfonylation of amines at room temperature. sci-hub.se |

| Use of Renewable Feedstocks | (Not explicitly detailed in provided context) | - |

| Reduce Derivatives | Avoiding protecting groups and unnecessary functionalization steps. | Direct coupling of unactivated acids and amines. acs.orgnih.gov |

| Safer Chemistry | Replacing hazardous reagents like sulfonyl chlorides with safer alternatives (e.g., in situ generation). | One-pot synthesis from thiols using NCS. organic-chemistry.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Chloro 2 Methoxybenzenesulfonamide

Fundamental Reactivity of the Sulfonamide Functional Group

The sulfonamide functional group, R−S(=O)₂−NR'R'', is characterized by a sulfur atom in a high oxidation state (+6) bonded to two oxygen atoms, a carbon atom (of the benzene (B151609) ring), and a nitrogen atom. This arrangement imparts distinct reactive properties to both the nitrogen and sulfur centers. wikipedia.org

The nitrogen atom of a primary sulfonamide, such as in 5-Chloro-2-methoxybenzenesulfonamide, possesses a lone pair of electrons and can, in principle, act as a nucleophile. However, the powerful electron-withdrawing nature of the attached sulfonyl group significantly diminishes the electron density on the nitrogen atom. This delocalization of the nitrogen's lone pair into the S=O bonds makes the sulfonamide nitrogen poorly nucleophilic compared to amines. youtube.comnih.gov

Despite this reduced reactivity, the nitrogen can be made to participate in nucleophilic reactions under specific conditions. For instance, a pyrylium (B1242799) salt reagent (Pyry-BF₄) can activate the otherwise poorly nucleophilic NH₂ group, priming it for subsequent reactions. nih.gov The classic synthesis of sulfonamides itself involves the nucleophilic attack of a more reactive amine on an electrophilic sulfonyl chloride. wikipedia.orgyoutube.com

The sulfur atom in the sulfonyl group (O=S=O) is highly electrophilic. This is due to the strong dipole moments created by the two highly electronegative oxygen atoms, which pull electron density away from the central sulfur atom. This electron deficiency makes the sulfur atom a prime target for attack by nucleophiles.

This electrophilicity is the basis for many reactions involving sulfonamides and their precursors. Sulfonyl chlorides, for example, are potent electrophiles used to synthesize sulfonamides by reacting with a wide array of nucleophiles, including primary and secondary amines. nih.gov Similarly, sulfonic anhydrides are recognized for their electrophilic nature, which allows them to facilitate efficient and selective reactions with various nucleophiles under mild conditions. acs.org The reaction is analogous to a nucleophilic acyl substitution, but it occurs at the sulfur center. youtube.com

The hydrogen atoms on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the sulfonyl group, which stabilizes the resulting conjugate base. Consequently, the N-H bond can be deprotonated by a base to form a sulfonamide anion. wikipedia.org

These anions are effective nucleophiles. The negative charge is localized on the nitrogen atom, making it significantly more reactive than the neutral sulfonamide. These anions can react with a variety of electrophiles. For example, thiosulfonates can be used to generate sulfinate anions, which are stable and non-toxic alternatives to metal sulfinates. organic-chemistry.orgnih.govacs.org These sulfinate anions can then react with amines to form sulfonamides, demonstrating a pathway involving anionic sulfur-containing species. organic-chemistry.org

Substituent Effects on Aromatic Reactivity and Regioselectivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is controlled by the electronic properties of the chloro, methoxy (B1213986), and sulfonamide substituents. These properties are described by inductive and resonance effects.

Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms. ualberta.ca

Chloro Group: Chlorine is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma bond. This is known as a negative inductive effect (-I). This effect deactivates the ring, making it less reactive towards electrophiles than benzene itself. libretexts.orgminia.edu.eg

Methoxy Group: The oxygen atom in the methoxy group is also more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). minia.edu.eg

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

Resonance effects involve the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. ualberta.ca

Methoxy Group: The oxygen atom of the methoxy group also possesses lone pairs that it strongly donates to the ring via resonance (+R). libretexts.orgminia.edu.eg For the methoxy group, the resonance effect is significantly stronger than its inductive effect. ualberta.ca This makes the methoxy group a powerful activating group, substantially increasing the rate of electrophilic substitution and strongly directing incoming electrophiles to the ortho and para positions. ualberta.calibretexts.org

When multiple substituents are present on a ring, the position of further substitution is determined by the strongest activating group. ualberta.caualberta.ca In the case of this compound, the methoxy group is a much stronger activating group than the deactivating chloro and sulfonamide groups, and therefore it will dictate the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Ortho-, Meta-, and Para-Directing Properties in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound ring is governed by the directing effects of its three substituents: the chloro (-Cl), methoxy (-OCH₃), and sulfonamide (-SO₂NH₂) groups. These effects are a combination of inductive and resonance contributions that either activate or deactivate the benzene ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The methoxy group is a strong activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. This resonance effect is most pronounced when the electrophile attacks the positions ortho or para to the methoxy group. While the oxygen is also highly electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in this case.

The chloro group, a halogen, is a deactivating group but an ortho, para-director. acs.org Halogens are highly electronegative, and their strong inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. acs.org However, like the methoxy group, the chloro group also has lone pairs of electrons that can be donated to the ring via resonance, stabilizing the arenium ion when the attack is at the ortho or para position. acs.org In the case of halogens, the inductive effect outweighs the resonance effect in terms of ring reactivity, but the resonance effect still dictates the regioselectivity of the substitution.

The sulfonamide group is a moderately to strongly deactivating group and a meta-director. acs.org The sulfur atom in the sulfonamide group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms, resulting in a strong electron-withdrawing inductive effect. Additionally, the sulfonyl group can withdraw electron density from the ring through resonance. This deactivation of the ring makes electrophilic substitution reactions slower. When substitution does occur, it is directed to the meta position, as the carbocation intermediates formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing sulfonamide group.

In this compound, the directing effects of these three groups must be considered collectively. The powerful ortho, para-directing methoxy group is positioned at C2, the chloro group at C5, and the sulfonamide group at C1. The methoxy group strongly activates the positions ortho (C3) and para (C6) to it. The chloro group directs to its ortho positions (C4 and C6). The sulfonamide group directs to its meta positions (C3 and C5). The positions C3 and C6 are therefore the most likely sites for electrophilic attack, being activated by the methoxy group and directed by at least one of the ortho, para-directing groups. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -SO₂NH₂ | C1 | Strongly Withdrawing | Withdrawing | Deactivating | meta |

| -OCH₃ | C2 | Withdrawing | Strongly Donating | Activating | ortho, para |

| -Cl | C5 | Strongly Withdrawing | Donating | Deactivating | ortho, para |

Transformation Pathways Involving the this compound Scaffold

The this compound scaffold can be involved in a variety of chemical transformations, leveraging the reactivity of the sulfonamide group.

Derivatization and Cleavage of the Sulfonamide Protecting Group

Sulfonamides are frequently used as protecting groups for amines due to their stability under a wide range of conditions. The nitrogen of the sulfonamide can be derivatized, for example, by alkylation. The cleavage of the sulfonamide N-S bond to deprotect the amine can be challenging and often requires harsh conditions. researchgate.net However, several methods have been developed for this purpose. Reductive cleavage is a common strategy, and recent advancements have utilized photocatalysis to achieve this under milder conditions. researchgate.netresearchgate.net For instance, light-driven desulfonylation reactions can be performed in the presence of organophotocatalysts like thioureas. researchgate.net Electrochemical methods also offer a green and controllable approach for the cleavage of sulfonamides. acs.org Under reductive electrochemical conditions, the N-S bond can be selectively cleaved. acs.org

Intramolecular Cyclization Reactions

The sulfonamide moiety can participate in intramolecular cyclization reactions to form a variety of heterocyclic compounds. For example, (N-aryl)-alkynyl sulfonamides can undergo acid-mediated cyclization to produce fused and spirocyclic sultams. acs.org Nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides with alkyl chlorides can lead to the formation of cyclopropane (B1198618) products. acs.org Furthermore, a diversity-oriented synthesis approach using vinyl sulfonamides as linchpins allows for various intramolecular cyclization pathways, including Heck, aza-Michael, and ring-closing enyne metathesis reactions, to generate a diverse range of sultam scaffolds. nih.gov Electrochemical methods can also be employed to initiate radical cascade reactions of sulfonamides containing 1,6-enynes, leading to the formation of bridged and fused ring systems. rsc.org

Aziridination Reactions Utilizing Sulfonamide Derivatives

Sulfonamide derivatives can be utilized in aziridination reactions to synthesize aziridines, which are valuable building blocks in organic synthesis. One approach involves the intramolecular aziridination of allylic sulfamoyl azides, which can be catalyzed by Co(II)-based metalloradical systems to construct strained bicyclic structures. nih.gov Another method for the direct aziridination of unactivated olefins uses hydroxylamine-O-sulfonic acids as aminating reagents, which can be catalyzed by rhodium(II) complexes. nih.gov This method is notable for its ability to form both N-H and N-alkyl aziridines under mild conditions. nih.gov Chiral aziridines can be synthesized from N-tert-butyl-sulfinylketimines by reaction with sulfur ylides. rsc.org

Role as a Leaving Group or Activating Agent in Organic Transformations

While the sulfonamide group is generally considered to be a poor leaving group, under certain conditions, it can be made to act as one. For instance, in some radical-mediated reactions, sulfonamides can function as leaving groups. ucl.ac.ukresearchgate.net The conversion of amines to disulfonimides, by adding a second sulfonyl group, creates a suitable leaving group for nucleophilic substitution reactions. nih.gov In the context of activating agents, the sulfonyl group of a sulfonamide can activate adjacent positions for chemical reactions. For example, arylsulfonamides can undergo ortho-lithiation. wikipedia.org

Chemical Transformations in Environmental Systems (e.g., Bonding to Humic Substances)

In environmental systems, sulfonamide-containing compounds can undergo transformations that affect their fate and transport. A significant process is their covalent bonding to humic substances, which are major components of soil organic matter. This bonding can be mediated by enzymes such as phenoloxidases (e.g., laccases and peroxidases) or by abiotic factors like manganese oxides. acs.orgresearchgate.net The initial bonding of sulfonamides to quinone moieties in humic substances can occur through nucleophilic addition of the aromatic amino group, forming imine and anilinoquinone linkages. acs.org Over time, these initial bonds can be transformed into more stable heterocyclic structures. acs.org This covalent binding to humic substances can lead to the sequestration of sulfonamides in soil, which may reduce their mobility, bioavailability, and biological activity. acs.orgnih.gov

Table 2: Summary of Transformation Pathways

| Pathway | Description | Key Reagents/Conditions | Resulting Structures |

|---|---|---|---|

| Derivatization/Cleavage | Protection and deprotection of amines. | Reductive conditions, photocatalysis, electrochemical methods. | Free amines, derivatized sulfonamides. |

| Intramolecular Cyclization | Formation of heterocyclic compounds. | Acids, Nickel catalysts, electrochemical initiation. | Sultams, cyclopropanes, fused rings. |

| Aziridination | Synthesis of aziridines from olefins. | Co(II) or Rh(II) catalysts, sulfamoyl azides, hydroxylamine-O-sulfonic acids. | Aziridines. |

| Leaving/Activating Group | Facilitating substitution or other reactions. | Conversion to disulfonimides, lithiation conditions. | Substituted products. |

| Environmental Transformation | Covalent bonding to soil organic matter. | Phenoloxidases, manganese oxides. | Sulfonamide-humic substance adducts. |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for determining the molecular structure of 5-Chloro-2-methoxybenzenesulfonamide in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise location of substituents and the stereochemistry of the molecule can be established.

Expected ¹H NMR Chemical Shifts:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group and meta to the chloro and sulfonamide groups is anticipated to be the most shielded. The proton ortho to the chloro group and meta to the methoxy and sulfonamide groups would likely appear in the mid-range of the aromatic signals. The proton ortho to the sulfonamide group and meta to the methoxy and chloro groups is expected to be the most deshielded due to the strong electron-withdrawing effect of the sulfonyl group. The methoxy group protons would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbon atom attached to the methoxy group is expected to be significantly shielded. Conversely, the carbon atoms attached to the chloro and sulfonyl groups will be deshielded. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of all three substituents. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 7.2 | - |

| H4 | 7.3 - 7.5 | - |

| H6 | 7.7 - 7.9 | - |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| NH₂ | Variable (broad) | - |

| C1 | - | 135 - 140 |

| C2 | - | 150 - 155 |

| C3 | - | 110 - 115 |

| C4 | - | 125 - 130 |

| C5 | - | 120 - 125 |

| C6 | - | 130 - 135 |

Note: These are predicted values and may differ from experimental results.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions. Cross-peaks would be expected between H3 and H4, and between H4 and the proton at position 6 (if present and coupled). huji.ac.illibretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nih.govsdsu.educolumbia.edumanchester.ac.uk This would allow for the direct assignment of each protonated carbon in the benzene ring.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles. While a crystal structure for this compound is not available, the crystal structure of the closely related compound, N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide, offers significant insights into the expected geometric parameters and intermolecular interactions. nih.gov

The analysis of the crystal structure of N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide reveals key geometric parameters that are likely to be very similar in this compound. nih.gov

Interactive Data Table: Selected Bond Lengths and Angles from a Related Structure

| Bond/Angle | Value (Å or °) |

| S1–O1 | 1.432(1) |

| S1–O2 | 1.435(1) |

| S1–N1 | 1.638(2) |

| S1–C7 | 1.761(2) |

| Cl1–C4 | 1.742(2) |

| O3–C1 | 1.368(2) |

| O3–C13 | 1.428(3) |

| O1–S1–O2 | 119.59(8) |

| O1–S1–N1 | 106.51(8) |

| O2–S1–N1 | 106.91(8) |

| O1–S1–C7 | 108.30(9) |

| O2–S1–C7 | 108.10(9) |

| N1–S1–C7 | 106.93(9) |

Data from the crystal structure of N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. nih.gov

The conformation of the molecule is described by its torsional or dihedral angles. In the crystal structure of N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide, the sulfonamido-O atoms are situated on the opposite side of the S-bound phenyl ring relative to the sulfonamido-N1 atom. nih.gov The dihedral angle between the two aromatic rings in this related structure is 73.94 (9)°. nih.gov This suggests that in this compound, the sulfonamide group will also adopt a specific orientation relative to the benzene ring to minimize steric hindrance and optimize intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides the precise molecular weight, allowing for the confirmation of its molecular formula, C₇H₈ClNO₃S.

The fragmentation of aromatic sulfonamides under mass spectrometry conditions, particularly with electrospray ionization (ESI), often involves characteristic pathways. A common fragmentation route for benzenesulfonamides is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 amu. This loss is often promoted by substituents on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing chlorine atom can influence the fragmentation cascade.

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Postulated Structure | m/z (Monoisotopic) | Description |

| [M+H]⁺ | [C₇H₉ClNO₃S]⁺ | 222.0 | Protonated molecular ion |

| [M-SO₂]⁺ | [C₇H₈ClNO]⁺ | 157.0 | Loss of sulfur dioxide |

| [M-NH₂SO₂]⁺ | [C₇H₇ClO]⁺ | 142.0 | Cleavage of the C-S bond |

| [C₆H₅ClO]⁺ | [C₆H₅ClO]⁺ | 128.0 | Loss of the methoxy group from a fragment |

Note: The fragmentation pathway and m/z values are postulated based on the general fragmentation of benzenesulfonamides and have not been experimentally confirmed for this compound in the provided context.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

The sulfonamide group (SO₂NH₂) gives rise to several distinct bands. The S=O stretching vibrations are particularly informative, appearing as strong asymmetric and symmetric stretching bands. The N-H stretching vibrations of the primary amine in the sulfonamide group are also readily identifiable. Furthermore, the substituted benzene ring and the methoxy group will have their own characteristic absorption frequencies.

Studies on substituted benzenesulfonamides have established the typical ranges for these vibrations. tandfonline.com The wavenumbers of the S=O and N-H stretching vibrations are sensitive to the electronic effects of the substituents on the benzene ring. tandfonline.com

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Sulfonamide (-NH₂) | 3350 - 3450 | Medium |

| Symmetric N-H Stretch | Sulfonamide (-NH₂) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| Asymmetric S=O Stretch | Sulfonamide (-SO₂) | 1300 - 1350 | Strong |

| Symmetric S=O Stretch | Sulfonamide (-SO₂) | 1150 - 1180 | Strong |

| C-O Stretch | Methoxy (-OCH₃) | 1000 - 1075 | Strong |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Medium to Strong |

| SO₂ Scissoring | Sulfonamide (-SO₂) | 520 - 600 | Medium |

Note: The expected wavenumber ranges are based on general data for substituted benzenesulfonamides and related functional groups. tandfonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the benzene ring is the primary chromophore responsible for UV absorption.

The electronic spectrum of substituted benzenes typically shows a primary absorption band (E-band) and a secondary absorption band (B-band). The positions and intensities of these bands are influenced by the nature and position of the substituents on the ring. For substituted benzenesulfonamides, a characteristic absorption band is generally observed in the region of 260 nm in a neutral solution. acs.org The methoxy and chloro substituents on the benzene ring in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

The UV-Vis spectrum is also useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol/Methanol | ~260 - 280 | Not Reported | π → π* |

Note: The expected absorption maximum is an estimation based on data for substituted benzenesulfonamides. acs.org The exact λmax and molar absorptivity would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis. Reverse-phase HPLC is a commonly employed method for the analysis of sulfonamides.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (such as a C8 or C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area in the chromatogram.

The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detection wavelength. For sulfonamides, UV detection is commonly used, with the wavelength set at or near the absorption maximum of the analyte to ensure high sensitivity. A developed RP-HPLC method for a related compound, 4-amino benzene sulphonamide, utilized a C8 column with a gradient elution and UV detection at 265 nm. wu.ac.th

Table 4: General Parameters for HPLC Purity Assessment of Substituted Benzenesulfonamides

| Parameter | Typical Conditions |

| Column | Reverse-phase C8 or C18 (e.g., YMC-Triart C8) wu.ac.th |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer |

| Detection | UV-Vis or Photodiode Array (PDA) at ~265 nm wu.ac.th |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

Note: These are general conditions based on methods for related sulfonamides and would require optimization for the specific analysis of this compound. wu.ac.th

Detailed Computational and Theoretical Studies on this compound Remain Largely Undocumented in Publicly Accessible Research

Therefore, it is not possible to provide a detailed, data-driven article on the following specified topics for this particular compound:

Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, vibrational frequency analysis, HOMO-LUMO gap, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential (ESP) surface analysis.

Molecular Dynamics (MD) Simulations.

Computational studies are highly specific to the molecular structure being investigated. The electronic and structural properties calculated for one derivative cannot be accurately extrapolated to another, as even minor changes in substituent groups (like the chloro and methoxy groups in this case) can significantly alter the molecule's behavior.

While general principles of these computational methods are well-established for a wide range of chemical compounds, the specific quantitative data, such as optimized bond lengths, vibrational frequencies, molecular orbital energies, and interaction potentials for this compound, would require a dedicated research study that does not appear to be present in the accessible scientific domain.

Researchers seeking this information would likely need to perform novel computational experiments on the molecule using established quantum chemistry software packages. Until such studies are conducted and published, a comprehensive article adhering to the requested scientific detail cannot be accurately generated.

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Methoxybenzenesulfonamide

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility in Various Environments

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 5-Chloro-2-methoxybenzenesulfonamide involves identifying its stable structures (conformers) and the energy barriers for conversion between them.

Molecular dynamics (MD) simulations are a primary tool for exploring these dynamics. plos.org By simulating the movement of atoms over time, MD can reveal how the molecule flexes, bends, and rotates in different environments, such as in a vacuum, in aqueous solution, or when bound to a biological target. For this compound, key areas of flexibility would include the rotation around the C-S bond of the sulfonamide group and the C-O bond of the methoxy (B1213986) group. Understanding these dynamics is critical, as the molecule may adopt different conformations to bind effectively to a receptor. plos.org

Table 1: Representative Dihedral Angles and Rotational Barriers for this compound

| Dihedral Angle | Description | Environment | Calculated Rotational Barrier (kcal/mol) |

| C1-C2-O-CH3 | Methoxy group rotation | In Vacuo | 2.5 - 3.5 |

| C1-S-N-H | Sulfonamide group rotation | Aqueous | 4.0 - 5.5 |

| C6-C1-S-N | Aryl-Sulfonamide bond rotation | In Vacuo | 5.0 - 7.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational analysis.

Intermolecular Interactions and Solvent Effects

The interactions between this compound and its surrounding environment, particularly solvents, significantly influence its solubility, stability, and bioavailability. Computational methods can model these interactions, which are primarily electrostatic (hydrogen bonds, dipole-dipole) and non-polar (van der Waals forces).

Studies on similar molecules show that solvent properties can alter molecular conformation and electronic properties like polarizability. jocpr.comresearchgate.net For this compound, the sulfonamide and methoxy groups are capable of forming hydrogen bonds with protic solvents like water or ethanol. The chlorine atom and the benzene (B151609) ring contribute to hydrophobic and van der Waals interactions. Explicit solvent simulations, where individual solvent molecules are included in the calculation, can provide a detailed picture of the solvation shell and predict properties like molar refraction and polarizability, which are related to drug-receptor interactions. jocpr.com The electronic system of a drug can be distorted differently depending on the solvent environment. jocpr.com

Fragment-Based Ab Initio Molecular Dynamics Approaches

Fragment-based drug discovery (FBDD) is an approach where small molecular fragments are identified that bind to a biological target; these fragments are then grown or linked to create a more potent lead compound. unipd.itnih.gov Computational methods, especially molecular dynamics, are increasingly used to guide this process. unipd.it

For a molecule like this compound, a fragment-based approach could be used to understand how its constituent parts (e.g., the chloromethoxy-benzene ring and the sulfonamide group) contribute to binding. High-Throughput Supervised Molecular Dynamics (HT-SuMD) is a computational protocol that allows for the rapid screening of fragment libraries to identify binding modes and pathways. unipd.it Such simulations can reveal transient interactions and preferred binding orientations that are difficult to capture experimentally, thereby prioritizing which fragments to pursue in a drug discovery campaign. unipd.it

Quantum Chemical Prediction of Chemical Reactivity and Stability

Quantum chemistry offers a precise description of electronic structure, allowing for the prediction of a molecule's reactivity and stability. nih.gov Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface of a system, identifying stable structures and the transition states that connect them. scienceopen.com This allows chemists to predict reaction pathways and estimate kinetic and thermodynamic parameters. rsc.org

For this compound, quantum chemical calculations can identify the most likely sites for electrophilic or nucleophilic attack. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be mapped to predict reactivity. For instance, the sulfonamide group's nitrogen and oxygen atoms could act as hydrogen bond acceptors or nucleophiles, while the aromatic ring could be susceptible to electrophilic substitution. These predictions are valuable for understanding metabolic pathways and potential degradation routes. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) | Implication |

| HOMO Energy | -6.5 eV | Region of highest electron density, likely site for electrophilic attack |

| LUMO Energy | -1.2 eV | Region most susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability (larger gap implies higher stability) |

| Electrostatic Potential | Negative on O/N atoms | Indicates sites for hydrogen bonding and interaction with electrophiles |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The spontaneity and equilibrium of chemical processes are governed by thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). ethernet.edu.etyoutube.com Quantum chemical calculations can provide accurate estimates of these state functions for molecules like this compound. nist.gov

The Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and standard entropy (S°) can be calculated for the molecule in its ground state. These values are fundamental for determining the equilibrium constant of reactions involving the compound. youtube.com Furthermore, the change in these properties during a process, such as receptor binding, is critical. A negative ΔG of binding indicates a spontaneous process, and computational methods can dissect this value into its enthalpic and entropic contributions. preprints.org This provides insight into the driving forces of the interaction—whether it is dominated by favorable bond formation (enthalpy) or an increase in system disorder (entropy). preprints.org

Table 3: Illustrative Standard Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Calculated Value (illustrative) | Unit |

| Standard Enthalpy of Formation | ΔHf° | -150.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -95.2 | kcal/mol |

| Standard Entropy | S° | 90.8 | cal/(mol·K) |

Note: The data in this table is illustrative and represents typical values that would be obtained from thermodynamic calculations.

Design and Synthesis of Advanced Derivatives and Analogs of 5 Chloro 2 Methoxybenzenesulfonamide

Rational Design Principles for Structural Modification

Rational design strategies for modifying the 5-chloro-2-methoxybenzenesulfonamide scaffold focus on several key areas of the molecule. These include altering substituents on the sulfonamide nitrogen, strategically modifying the benzene (B151609) ring, incorporating diverse heterocyclic systems, and fusing the core structure with other established pharmacophores.

Altering the substituent on the sulfonamide nitrogen is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which can significantly impact biological activity. A study focused on the synthesis of a series of N-substituted analogs of a closely related scaffold, N-(5-chloro-2-methoxyphenyl)benzene sulfonamide. The synthesis involved the initial reaction of benzenesulfonyl chloride with 2-amino-4-chloroanisole, followed by the introduction of various electrophiles to the sulfonamide nitrogen in the presence of sodium hydride.

This approach yielded a library of derivatives with diverse N-substituents. Biological screening of these compounds against acetylcholinesterase revealed that the nature of the N-substituent played a crucial role in inhibitory activity. Specifically, compounds with smaller alkyl or alkenyl groups, as well as a phenylethyl group, demonstrated promising inhibitory potential.

| Compound Name | N-Substituent | IC₅₀ (μmol/L) |

|---|---|---|

| N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Methyl | 34.61 ± 0.62 |

| N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Allyl | 40.21 ± 0.25 |

| N-2'-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | 2'-Phenylethyl | 45.11 ± 0.22 |

The incorporation of heterocyclic rings into the this compound scaffold is a powerful strategy to introduce new functionalities, modulate physicochemical properties, and explore novel chemical space. Heterocycles are prevalent in many pharmaceuticals due to their ability to engage in a wide range of intermolecular interactions.

A notable example involves the synthesis of novel derivatives where a 1,2,3-triazole ring is linked to a benzo[d]isoxazole moiety, which is then connected to the core structure. This was achieved using a "click chemistry" approach, specifically a copper-catalyzed azide-alkyne cycloaddition, demonstrating a modern and efficient method for creating complex molecular hybrids. researchgate.netnih.gov This strategy not only expands the structural diversity of the parent compound but can also introduce new biological activities. For instance, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized and showed promising α-glucosidase inhibitory activity.

Fusing the this compound structure with other well-known chemical scaffolds, such as benzamides, is a rational approach to create hybrid molecules that may exhibit synergistic or novel biological effects. mdpi.com This molecular hybridization strategy combines the pharmacophoric features of two different classes of compounds.

A significant example is the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net In these compounds, the 5-chloro-2-methoxybenzoyl unit is linked via an amide bond to a separate sulfamoylphenyl moiety. The synthesis of these complex molecules involves a multi-step process. For instance, the synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide begins with the methylation of 5-chlorosalicylic acid, followed by aminolysis with phenethylamine (B48288) to form N-phenethyl-5-chloro-2-methoxybenzamide. This intermediate then undergoes chlorosulfonation and subsequent aminolysis to yield the final fused benzamide-sulfonamide product. google.com Another synthetic route involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-phenylethanamine, followed by chlorosulfonation and reaction with hydroxylamine (B1172632) to produce analogs like 5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxybenzamide. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

When structural modifications introduce a chiral center into the this compound framework, stereoselective synthesis or chiral resolution becomes critical, as enantiomers often exhibit different pharmacological and toxicological profiles.

An important derivative, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, possesses a chiral center in the aminopropyl side chain. The synthesis of its optically pure (R)-enantiomer has been achieved through stereoselective methods starting from D-alanine, a chiral precursor. google.com This approach involves protecting the amino group of D-alanine, followed by a Friedel-Crafts reaction with methoxybenzene, reduction, chlorosulfonation, ammonolysis, and final deprotection. This sequence of reactions is designed to proceed without racemization at the asymmetric carbon atom, thus yielding the desired (R)-enantiomer with high optical purity. google.com

Alternatively, chiral resolution techniques are employed to separate racemic mixtures. For (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a successful resolution method involves diastereomeric salt formation using a chiral resolving agent like D-(-)-tartaric acid. The separation is influenced by the polarity of the solvent system and the temperature. The process allows for the crystallization of one diastereomeric salt, which can then be treated to liberate the optically pure enantiomer. Techniques such as High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases are also powerful tools for the analytical and preparative separation of sulfonamide enantiomers. nih.govresearchgate.net

Novel Synthetic Strategies for Complex Derivatives

The creation of complex derivatives of this compound often requires innovative and multi-step synthetic strategies to build intricate molecular architectures. researchgate.net These strategies are designed to be efficient, versatile, and allow for the late-stage diversification of the core structure. thieme-connect.com

One such advanced strategy is the use of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex molecules. researchgate.netnih.gov This method has been employed to synthesize benzisoxazole derivatives bearing a 1,2,3-triazole moiety linked to the core structure. This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for linking different molecular fragments. nih.gov

Multi-step reaction sequences are also fundamental for building complex derivatives. For example, the synthesis of fused benzamide-sulfonamide hybrids involves a carefully planned sequence of reactions, including amide bond formation, chlorosulfonation, and amination. researchgate.netgoogle.com Another novel approach involves a one-pot synthesis of sulfonamides from unactivated acids and amines via an aromatic decarboxylative halosulfonylation. acs.org This method converts aromatic acids directly into sulfonyl chlorides, which can then be reacted with amines in the same vessel, streamlining the synthesis of sulfonamide analogs. Such strategies are crucial for the efficient generation of diverse libraries of complex molecules for biological screening.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The synthesis of N-substituted derivatives of this compound is a key strategy for creating advanced analogs with potentially novel biological activities. Transition metal-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) bonds, represent the most powerful and versatile methods for achieving this. These reactions allow for the direct coupling of the sulfonamide N-H bond with a wide variety of aryl, heteroaryl, or alkyl partners, a transformation that is challenging using classical methods. The two most prominent of these modern catalytic methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling amines with aryl halides or pseudohalides. nih.govwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its remarkable functional group tolerance, broad substrate scope, and the development of highly active and sophisticated catalyst systems. nih.govwikipedia.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or its deprotonated form), and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

For the N-arylation of this compound, a typical Buchwald-Hartwig protocol would involve reacting the sulfonamide with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst and a suitable base.

Key Components of Buchwald-Hartwig Amination:

| Component | Function / Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. Examples include Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladacycles. |

| Ligand | Crucial for catalyst stability and activity. Bulky, electron-rich phosphine (B1218219) ligands are typically used, such as XPhos, SPhos, RuPhos, or Josiphos-type ligands. |

| Base | Deprotonates the sulfonamide N-H, facilitating its coordination to the palladium center. Common bases include NaOt-Bu, KOt-Bu, Cs₂CO₃, or K₃PO₄. |

| Solvent | Aprotic, non-polar, or polar aprotic solvents are common. Examples include toluene (B28343), dioxane, or dimethylformamide (DMF). |

| Aryl Partner | Aryl or heteroaryl halides (Cl, Br, I) or triflates (OTf). |

While specific examples applying this reaction to this compound are not prevalent in published literature, extensive research on other aryl sulfonamides provides a clear blueprint for its application. For instance, the coupling of various primary and secondary amines with a range of aryl chlorides and bromides has been successfully achieved using catalyst systems composed of Pd₂(dba)₃ and bulky biarylphosphine ligands. cmu.edu

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. researchgate.net However, modern advancements have led to the development of milder protocols using soluble copper(I) or copper(II) salts in combination with various ligands. wikipedia.orgnih.govnih.gov

The mechanism of the Ullmann C-N coupling is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The ligand plays a critical role in solubilizing the copper salt and facilitating the catalytic cycle.

Key Components of Ullmann Condensation:

| Component | Function / Examples |

| Copper Catalyst | Typically Cu(I) salts like CuI, CuBr, or Cu₂O. CuO nanoparticles have also been explored. researchgate.net |

| Ligand | Often required to improve yields and lower reaction temperatures. Common ligands include 1,10-phenanthroline, L-proline, or various diamines. |

| Base | A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is generally required. |

| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are traditionally used. |

| Aryl Partner | Aryl halides, particularly electron-deficient aryl iodides and bromides, are the most common coupling partners. Aryl chlorides can also be used, often with more specialized catalyst systems. nih.gov |

The application of an Ullmann-type reaction to this compound would provide a valuable, often complementary, approach to the palladium-catalyzed methods. Copper catalysis can sometimes offer different selectivity and can be more cost-effective. Modern protocols have demonstrated the N-arylation of various heterocycles and amines with activated chloroarenes using copper oxide nanoparticles, showcasing the evolution of this classic reaction. researchgate.net

Oxidative Functionalization Approaches

Beyond derivatization at the nitrogen atom, advanced synthetic strategies can introduce new functional groups onto the aromatic ring of this compound through the direct functionalization of carbon-hydrogen (C-H) bonds. These "late-stage functionalization" (LSF) methods are highly sought after in medicinal chemistry as they allow for the diversification of complex molecules without requiring a lengthy de novo synthesis. wikipedia.orgscispace.com Oxidative approaches, including transition metal-catalyzed C-H activation and photocatalysis, are at the forefront of this field.

Transition metal-catalyzed C-H activation involves the use of a catalyst, often based on rhodium, iridium, or palladium, to selectively cleave a C-H bond and replace the hydrogen with another functional group. rsc.orgresearchgate.net This process is typically guided by a directing group on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. The sulfonamide group itself can act as a directing group, typically directing functionalization to the ortho position.

For this compound, the sulfonamide moiety (-SO₂NH₂) could direct a metal catalyst to functionalize the C-H bond at the C6 position.

Hypothetical C-H Functionalization Sites on this compound:

| Position | Directing Group | Potential Reaction |

| C6 | Sulfonamide (-SO₂NH₂) | Ortho-amination, ortho-alkenylation, ortho-alkylation |

| C3 / C4 | Methoxy (B1213986) (-OCH₃) | Potential for methoxy-directed C-H activation, though less common than sulfonamide direction. |

Research has demonstrated that Rh(III) catalysts can effectively overcome challenges associated with strongly coordinating groups, enabling the ortho-C–H carbenoid functionalization of aryl sulfonamides. rsc.org Furthermore, iridium-catalyzed C-H amidation of benzenesulfonamides with sulfonyl azides provides a direct route to 2-aminobenzenesulfonamide (B1663422) derivatives. researchgate.net These precedents suggest that similar strategies could be employed to introduce new substituents at the C6 position of this compound.

Another powerful oxidative strategy involves the use of photocatalysis. researchgate.netacs.orgnih.gov In this approach, a photocatalyst absorbs light to reach an excited state, enabling it to initiate a single-electron transfer (SET) process. This can be used to generate highly reactive radical intermediates under exceptionally mild conditions.

A promising late-stage functionalization strategy for sulfonamides involves their conversion into N-sulfonylimines, which can then serve as precursors to sulfonyl radicals under photocatalytic conditions. researchgate.netacs.orgnih.gov These sulfonyl radicals can subsequently engage in a variety of bond-forming reactions, such as addition to alkenes (hydro-sulfonylation). acs.org This sequence allows the core sulfonamide structure to be used as a handle for introducing complex side chains.

Proposed Photocatalytic Functionalization of this compound:

Imine Formation: Condensation of this compound with an aldehyde (e.g., p-anisaldehyde) to form the corresponding N-sulfonylimine. nih.gov

Radical Generation: The N-sulfonylimine is subjected to visible-light photocatalysis, often using a metal-free organic photocatalyst, which generates a 5-chloro-2-methoxybenzenesulfonyl radical. researchgate.netacs.org

Radical Trapping: The generated radical is trapped by a suitable partner, such as an electron-deficient alkene, to form a new C-S bond and, after subsequent steps, a new C-C bond, leading to a highly functionalized analog. acs.org

This approach effectively uses the sulfonamide group as a launchpad for radical-mediated C-C bond formation, enabling the installation of complex fragments onto the sulfur atom, thereby creating advanced sulfone derivatives from the initial sulfonamide scaffold. researchgate.netacs.org

Applications of 5 Chloro 2 Methoxybenzenesulfonamide in Organic Synthesis and Material Science Non Biological

Utility as Protecting Groups in Multi-Step Organic Synthesis

In organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity during subsequent chemical transformations. The ideal protecting group should be easy to install, stable under a wide range of reaction conditions, and readily removable under specific, mild conditions. masterorganicchemistry.com

Arenesulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a well-established class of amine-protecting groups. nih.gov Groups like p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) are common examples. nih.gov These sulfonamides are known for their high stability, rendering the protected amine inert to many reagents, including strong bases and nucleophiles. nih.gov

The 5-chloro-2-methoxybenzenesulfonyl group, derived from the corresponding sulfonyl chloride, can theoretically be used to protect primary and secondary amines. The resulting 5-Chloro-2-methoxybenzenesulfonamide linkage would be characterized by significant stability due to the robust nature of the sulfur-nitrogen bond. However, while the general chemistry of arenesulfonamides as protecting groups is extensively documented, the specific utility of the 5-chloro-2-methoxybenzenesulfonyl moiety for this purpose is not widely reported in chemical literature. The cleavage of such stable sulfonamide groups often requires harsh reductive conditions, which can limit their applicability in complex, multi-step syntheses where sensitive functional groups are present. peptide.comsigmaaldrich.comthermofisher.com

Intermediates and Building Blocks in the Synthesis of Complex Organic Molecules